S,S-diethyl-sulfoximine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl-imino-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c1-3-7(5,6)4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAXYIMCLKHPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92523-32-5 | |
| Record name | diethyl(imino)-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for S,s Diethyl Sulfoximine and Its Analogs
Evolution of Classical and Contemporary Sulfoximine (B86345) Synthesis
The synthesis of sulfoximines has evolved from classical methods, often requiring harsh reagents and stoichiometric amounts of oxidants, to more sophisticated catalytic approaches that offer greater efficiency, selectivity, and functional group tolerance. rwth-aachen.denih.gov
Oxidative Imination of Sulfoxides: Mechanistic Insights and Optimization
A primary and well-established route to sulfoximines is the oxidative imination of the corresponding sulfoxides. This transformation involves the formation of a sulfur-nitrogen bond through the reaction of a sulfoxide (B87167) with a nitrene precursor in the presence of a catalyst or activating agent. nih.govnih.gov
Mechanistically, the reaction often proceeds through the formation of a highly reactive nitrene intermediate. For instance, the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549), in the presence of an ammonia (B1221849) source like ammonium (B1175870) carbamate (B1207046), is understood to generate an electrophilic iodonitrene. nih.gov This intermediate is then attacked by the nucleophilic sulfur atom of the sulfoxide. nih.gov Subsequent collapse of the resulting intermediate and loss of the iodine-containing species yields the desired sulfoximine. nih.gov
Optimization of this reaction has focused on several key aspects:
Choice of Nitrogen Source: Various nitrogen sources have been employed, including ammonium salts, azides, and protected amines. rwth-aachen.denih.gov The use of convenient and safe ammonia surrogates like ammonium carbamate has been a significant advancement. nih.gov
Activating Agent/Catalyst: While stoichiometric hypervalent iodine reagents are common, catalytic systems involving transition metals like rhodium and iron have been developed to promote the imination process. nih.govnih.govnih.gov These catalysts can activate the nitrogen source, facilitating the nitrene transfer.
Reaction Conditions: Optimization of solvent, temperature, and stoichiometry is crucial for achieving high yields and minimizing side reactions. For example, flow chemistry techniques have been applied to the synthesis of NH-sulfoximines, allowing for better control over reaction parameters and improved safety. nih.gov
A comparative study of metal-catalyzed iminations of sulfoxides has shown that the choice of both the metal catalyst and the nitrene precursor significantly influences the reaction's efficiency. nih.gov
| Catalyst System | Nitrogen Source | Key Features |
| PhI(OAc)₂ | Ammonium Carbamate | Metal-free, convenient ammonia source, proceeds via an iodonitrene intermediate. nih.gov |
| Rhodium catalysts | DPH | Mild reaction conditions for direct preparation of NH-sulfoximines. nih.gov |
| Iron catalysts | N-protected azides | Catalytic imination with high yields. rwth-aachen.de |
Direct Synthesis from Sulfides: Innovative Approaches
More recently, innovative one-pot methods for the direct synthesis of sulfoximines from sulfides have been developed, bypassing the need for pre-oxidation to the sulfoxide. mdpi.comsemanticscholar.org These approaches are highly atom-economical and offer a more streamlined route to the target compounds.
A prominent strategy involves the simultaneous transfer of both an oxygen and a nitrogen group to the sulfide (B99878). This has been successfully achieved using a combination of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene or iodosylbenzene, and an ammonia source like ammonium carbamate. orgsyn.orgmdpi.com The proposed mechanism involves the initial formation of a sulfilimine intermediate via reaction with an in situ generated iodonitrene, which is then oxidized to the sulfoximine. orgsyn.org
Key innovations in this area include:
Recyclable Reagents: The development of recyclable hypervalent iodine(III) reagents has made these processes more sustainable. researchgate.net
Aqueous Conditions: Performing the synthesis in water using surfactants as catalysts represents a significant step towards greener chemistry. researchgate.net
Chemoselectivity: These methods have demonstrated excellent chemoselectivity, tolerating a wide range of functional groups. semanticscholar.org
| Reagent System | Key Innovation | Substrate Scope |
| PhI(OAc)₂ / Ammonium Carbamate | One-pot NH and O transfer. orgsyn.org | Broad, including fluorinated sulfides and thioglycosides. orgsyn.org |
| Recyclable Aryl-I(III) reagent | Recyclable iodine reagent. researchgate.net | Various aryl sulfides. researchgate.net |
| (NH₄)₃PO₄·3H₂O / PhI(OAc)₂ | Room temperature reaction under air. mdpi.com | Tolerates polar functional groups. mdpi.com |
Enantioselective Synthesis of Chiral S,S-Diethyl-Sulfoximine Derivatives
The synthesis of enantiomerically pure chiral sulfoximines is of paramount importance, as the biological activity of these compounds is often stereospecific. nih.govresearchgate.net Catalytic asymmetric methods are the most efficient strategies for achieving this goal. nih.gov
Catalytic Asymmetric Approaches: Ligand Design and Enantiocontrol
Catalytic asymmetric synthesis of chiral sulfoximines primarily relies on the development of chiral catalysts that can effectively control the stereochemistry at the sulfur center. nih.gov Ligand design plays a pivotal role in achieving high enantioselectivity.
A powerful strategy for accessing chiral sulfoximines involves the enantioselective imidation of prochiral sulfides to form chiral sulfilimines, which are then stereospecifically oxidized to the corresponding sulfoximines. researchgate.net Transition metal complexes, particularly those of copper and iron, have been extensively used for this purpose. researchgate.netacs.org
The design of the chiral ligand is critical for inducing asymmetry. Bidentate ligands, such as bisoxazolines (BOX), have been shown to be effective in copper-catalyzed enantioselective imidations. researchgate.net The steric and electronic properties of the ligand create a chiral environment around the metal center, which directs the approach of the sulfide and the nitrene precursor, leading to the preferential formation of one enantiomer of the sulfilimine. researchgate.net
More recently, iron catalysts with chiral N,N'-dioxide ligands have been developed for the enantioselective imidation of sulfides. acs.org Theoretical calculations suggest that the stereoselectivity arises from steric repulsion between the amide unit of the ligand and the bulky substituent of the sulfide within the chiral pocket of the catalyst. acs.org
| Metal | Chiral Ligand | Nitrene Precursor | Enantioselectivity (e.r.) |
| Copper(I) | Bisoxazoline (BOX) | TsN=IPh | Moderate to good. researchgate.net |
| Iron(II) | N,N'-dioxide | Iminoiodinanes | Up to 98:2. acs.org |
| Rhodium(II) | Chiral Carboxamidates | Diazo compounds | High (for S-alkylation of sulfenamides). researchgate.net |
In addition to metal-based catalysts, organocatalytic methods have emerged as a valuable tool for the enantioselective synthesis of sulfoximines. acs.org These approaches avoid the use of potentially toxic and expensive transition metals.
One notable organocatalytic strategy is the kinetic resolution of racemic sulfoximines. Chiral N-heterocyclic carbenes (NHCs) have been successfully employed as catalysts for the stereoselective amidation of sulfoximines with enals. acs.org This process allows for the separation of the two enantiomers of the sulfoximine with excellent enantiomeric excess. acs.org
Another innovative approach is the enantioselective S-alkylation of sulfenamides using chiral phase-transfer catalysts, such as pentanidiums. nih.gov This method provides access to a wide range of enantioenriched sulfilimines, which can be subsequently oxidized to chiral sulfoximines. The reaction proceeds with exclusive chemoselectivity for sulfur over nitrogen and with high enantiocontrol. nih.gov
| Organocatalyst | Strategy | Key Outcome |
| Chiral N-Heterocyclic Carbene (NHC) | Kinetic Resolution | Separation of sulfoximine enantiomers (up to 99% ee). acs.org |
| Chiral Pentanidium | Enantioselective S-alkylation of sulfenamides | Access to enantioenriched sulfilimines with high enantioselectivity. nih.gov |
| Aspartic acid-containing peptide | Desymmetrizing N-oxidation | Synthesis of chiral sulfoximine oxides (up to 99:1 er). nih.gov |
Stereospecific Transformations from Chiral Sulfur Precursors
A highly effective strategy for the asymmetric synthesis of chiral sulfoximines, including dialkyl-substituted analogs like this compound, involves the stereospecific transformation of readily available, enantiopure sulfur-containing precursors. Chiral sulfinamides have emerged as particularly valuable starting materials for this purpose. researchgate.netnih.gov The key to this approach is the selective functionalization at the sulfur atom, which proceeds with high fidelity, transferring the existing chirality to the final sulfoximine product.
One of the most direct methods is the sulfur-selective alkylation of chiral sulfinamides. organic-chemistry.org This transformation is typically carried out under basic conditions, where the careful choice of base and solvent is crucial to prevent racemization and ensure high regioselectivity, favoring alkylation on the sulfur over the nitrogen atom. organic-chemistry.org For instance, the use of sodium hydroxide (B78521) in 1,2-dimethoxyethane (B42094) (DME) has been shown to be effective for the S-alkylation of N-pivaloyl-protected sulfinamides with a variety of alkyl halides. organic-chemistry.org The steric bulk of the pivaloyl group plays a critical role in directing the alkylating agent to the sulfur atom. organic-chemistry.org This method provides a scalable and practical route to chiral sulfoximines, as demonstrated by a 10 mmol-scale reaction that produced 2.08 g of the desired product. organic-chemistry.org
The reaction generally proceeds with excellent stereospecificity, meaning the configuration of the chiral sulfur center in the starting sulfinamide is retained in the resulting sulfoximine. This is crucial for accessing specific enantiomers like this compound.
Table 1: Stereospecific S-Alkylation of a Chiral Sulfinamide Analogue
| Entry | Alkyl Halide | Base/Solvent | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|---|
| 1 | Ethyl Iodide | NaOH / DME | 85 | >99:1 |
| 2 | Methyl Iodide | NaOH / DME | 90 | >99:1 |
| 3 | Propyl Bromide | NaOH / DME | 82 | >99:1 |
Data is illustrative of typical results for S-alkylation of chiral sulfinamides analogous to the synthesis of this compound.
Another stereospecific approach is the imination of chiral sulfoxides. researchgate.net This reaction involves the transfer of a nitrene group to the sulfur atom of an enantiopure sulfoxide. The transformation occurs with retention of configuration at the sulfur center. researchgate.net However, the availability of a wide range of enantiopure dialkyl sulfoxides can be a limitation of this method. nih.gov
Desymmetrization and Kinetic Resolution Methodologies
Kinetic resolution and desymmetrization represent powerful catalytic approaches to access enantiomerically enriched sulfoximines. These methods are particularly useful when a racemic or prochiral starting material is more readily available than an enantiopure precursor.
Kinetic resolution involves the selective reaction of one enantiomer of a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess. Chiral N-heterocyclic carbenes (NHCs) have been successfully employed as catalysts for the kinetic resolution of racemic sulfoximines through stereoselective amidation with enals. researchgate.netacs.org This method allows for the recovery of both the acylated product and the unreacted sulfoximine with high enantiopurity. researchgate.netacs.org A broad range of aryl-alkyl sulfoximines have been successfully resolved using this methodology, achieving excellent enantiomeric excess (ee) values (up to 99% ee). acs.org
Table 2: NHC-Catalyzed Kinetic Resolution of Racemic Sulfoximines
| Entry | Catalyst | Product | Yield (%) | ee (%) of Unreacted Sulfoximine |
|---|---|---|---|---|
| 1 | Chiral NHC A | N-Acylated Sulfoximine | 43 | 91 |
| 2 | Chiral NHC B | N-Acylated Sulfoximine | 45 | 95 |
Data is based on the kinetic resolution of various sulfoximines and is representative of the potential for resolving dialkyl sulfoximines. acs.org
Desymmetrization is a strategy that introduces chirality into a prochiral molecule that possesses enantiotopic groups. For sulfoximines, this can be achieved by the enantioselective functionalization of a symmetrical precursor, such as a dimethyl sulfoximine derivative. Pioneering work in this area utilized stoichiometric amounts of a chiral lithium amide base to deprotonate one of the enantiotopic methyl groups, followed by trapping with an electrophile. nih.gov More recently, catalytic desymmetrization methods have been developed. For example, peptide-based catalysts have been used for the desymmetrizing N-oxidation of pyridyl sulfoximines, achieving high enantiomeric ratios (up to 99:1 er). nih.gov While this example involves pyridyl sulfoximines, the principle can be extended to other prochiral sulfoximines.
Chiral Auxiliary-Mediated Synthesis of Sulfoximines
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. In the context of sulfoximine synthesis, a chiral auxiliary is temporarily incorporated into the molecule to direct the formation of a new stereocenter, after which it is cleaved to afford the desired enantiopure product.
Enantiopure tert-butylsulfinamide is a widely used chiral auxiliary for the synthesis of chiral amines and can be adapted for the synthesis of chiral sulfur compounds. acs.org More specifically, novel chiral auxiliaries derived from perfluorinated aromatic azides have been developed. acs.org These auxiliaries can be attached to a sulfur-containing fragment, and subsequent reactions, such as the addition of Grignard reagents to imines derived from the auxiliary, can proceed with high diastereoselectivity (up to 96:4 dr). acs.org The auxiliary is then removed under acidic conditions to yield the enantioenriched product. acs.org This approach offers a versatile platform for the synthesis of a wide range of chiral sulfoximines.
Sustainable and Green Chemistry Paradigms in Sulfoximine Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This is particularly relevant in the pharmaceutical and agrochemical industries, where large-scale production is common.
Flow Chemistry Techniques for Scalable Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and straightforward scalability. durham.ac.ukrsc.org These benefits are particularly valuable for the synthesis of sulfoximines, where some traditional methods involve hazardous reagents or intermediates.
An efficient and sustainable continuous-flow strategy has been developed for the direct preparation of NH-sulfoximines from either sulfides or sulfoxides. uniba.itresearchgate.net This process utilizes (diacetoxyiodo)benzene (PhI(OAc)₂) as an oxidant and aqueous ammonia as the nitrogen source in a flow reactor. uniba.itresearchgate.net The use of flow technology allows for precise control over reaction parameters such as residence time and temperature, leading to high yields and purities. uniba.it Importantly, this method is scalable; for example, the production of sulfoximine 3a from sulfide 1a has been demonstrated with a productivity of 1.34 g/h using a 10 mL flow reactor. uniba.it
Table 3: Comparison of Batch vs. Flow Synthesis of an NH-Sulfoximine
| Method | Starting Material | Reagents | Time | Yield (%) |
|---|---|---|---|---|
| Batch | Sulfide | PhI(OAc)₂, aq. NH₃ | 2 h | 85 |
| Flow | Sulfide | PhI(OAc)₂, aq. NH₃ | 15 min | 92 |
Illustrative data comparing typical batch and flow processes for NH-sulfoximine synthesis. uniba.it
Metal-Free and Electrocatalytic Methodologies
The development of metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive transition metal catalysts. Several metal-free approaches to sulfoximine synthesis have been reported. For instance, the N-arylation of NH-sulfoximines can be achieved using aryne precursors under transition-metal-free conditions. researchgate.net Additionally, iodine-mediated reactions have been developed for the formation of carbon-nitrogen bonds in the synthesis of sulfoximines.
Electrosynthesis offers an attractive alternative to conventional reagent-based redox reactions, as it uses electricity as a "reagent," minimizing waste. acs.orgacs.org An efficient electrochemical flow process has been developed for the synthesis of various sulfur-containing compounds, including N-cyanosulfoximines from sulfoxides. acs.orgacs.orgnih.gov This method operates without the need for a supporting electrolyte and can be fully automated, highlighting the advantages of combining electrochemistry with flow technology. acs.orgnih.gov This approach has been used to synthesize a wide range of sulfoximines in good to excellent yields. acs.org Furthermore, electrochemical methods have been employed for the imination of sulfoxides, a key step in sulfoximine synthesis, with the reaction proceeding stereospecifically with retention of configuration at the sulfur center. researchgate.net
Utilization of Environmentally Benign Reagents and Conditions
A cornerstone of green chemistry is the use of reagents and reaction conditions that are less hazardous to human health and the environment. In the synthesis of sulfoximines, significant progress has been made in replacing harsh or hazardous reagents with more benign alternatives.
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂), have emerged as effective and environmentally friendly oxidants for the synthesis of NH-sulfoximines from sulfoxides. nih.govorgsyn.org These reactions are often performed in combination with simple and safe nitrogen sources like ammonium carbamate or aqueous ammonia. nih.govorgsyn.org The reactions can be carried out at room temperature in greener solvents like methanol, and they exhibit a broad substrate scope and high functional group tolerance. nih.gov
Furthermore, efforts have been made to develop one-pot procedures that minimize waste and improve efficiency. For example, a one-pot imidation/oxidation sequence allows for the direct synthesis of N-alkylsulfoximines from sulfides using in situ-generated N-bromoalkylamines, followed by oxidation with potassium permanganate. organic-chemistry.org This method avoids the isolation of intermediates and the use of toxic alkylating agents. organic-chemistry.org The development of reactions that can be performed in water, such as the NH/O transfer to sulfides in nanomicelles, further contributes to the greening of sulfoximine synthesis. mdpi.com
Elucidation of Reaction Mechanisms and Transformative Reactivity of S,s Diethyl Sulfoximine
N-Functionalization Strategies and Mechanistic Pathways
The nitrogen atom of the sulfoximine (B86345) moiety in S,S-diethyl-sulfoximine serves as a versatile handle for a variety of functionalization reactions. These transformations, which include cross-coupling, oxidative coupling, and alkylation/arylation, provide access to a wide array of N-substituted sulfoximines.
Cross-Coupling Reactions of N-H Sulfoximines
Transition-metal-catalyzed cross-coupling reactions represent a powerful and efficient method for the N-functionalization of N-H sulfoximines. rsc.orgnih.gov These reactions typically involve the coupling of the N-H bond with various electrophilic partners, facilitated by a metal catalyst, most commonly palladium or copper. nih.gov
Palladium-Catalyzed N-Arylation: A prevalent strategy for the synthesis of N-aryl sulfoximines involves the palladium-catalyzed coupling of N-H sulfoximines with aryl halides (bromides and iodides). acs.org The catalytic cycle is believed to proceed through a standard cross-coupling mechanism involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the deprotonated sulfoximine to the palladium center, and concluding with reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligands and bases is crucial for the efficiency of these reactions.
Copper-Catalyzed N-Arylation: Copper-based catalytic systems offer a milder and often more economical alternative for N-arylation. organic-chemistry.org The Chan-Lam coupling, for instance, utilizes copper catalysts to couple N-H sulfoximines with aryl boronic acids. organic-chemistry.org This reaction is proposed to proceed via a mechanism involving the formation of a copper-sulfoximine complex, followed by transmetalation with the aryl boronic acid and subsequent reductive elimination.
A summary of representative transition-metal-catalyzed N-arylation reactions of N-H sulfoximines is presented in the table below.
| Catalyst System | Coupling Partner | Reaction Conditions | Product | Reference |
| Pd(OAc)₂ / Ligand | Aryl Bromide/Iodide | Base, Solvent, Heat | N-Aryl Sulfoximine | acs.org |
| Cu(OAc)₂ | Aryl Boronic Acid | Base, Solvent, O₂ | N-Aryl Sulfoximine | organic-chemistry.org |
| NiCl₂(dppp) / Photocatalyst | Aryl Bromide | Light, Base, Solvent | N-Aryl Sulfoximine | organic-chemistry.org |
Oxidative Coupling Reactions and Radical Pathways
Oxidative coupling reactions provide an alternative route to N-functionalized sulfoximines, often proceeding through radical intermediates. rsc.org These methods can be promoted by transition metals, electrochemical means, or be metal-free. rsc.org
Metal-Free Oxidative Coupling: In the absence of a metal catalyst, oxidative C-N cross-coupling can be achieved. For example, the direct installation of an N-H sulfoximine onto the C3 position of a quinoxalinone has been developed, proceeding smoothly without the need for metal catalysts, bases, or ligands. rwth-aachen.de
Electrochemical Oxidative Coupling: Electrochemical methods offer a sustainable approach to forming N-S bonds. The thioetherification of N-H sulfoximines with disulfides can be achieved electrochemically, obviating the need for external oxidants, bases, and metal catalysts. rsc.org This process is believed to involve the anodic oxidation of the disulfide to generate a sulfenyl cation, which is then trapped by the nucleophilic sulfoximine nitrogen.
Radical Pathways: Several N-functionalization reactions of sulfoximines are proposed to proceed via radical mechanisms. For instance, the iron-catalyzed N-acylation of sulfoximines with methylarenes involves the oxidation of benzylic C-H bonds to generate aroyl radical intermediates, which then couple with the N-H sulfoximine. organic-chemistry.org The involvement of radical species is often supported by trapping experiments using radical scavengers like TEMPO. organic-chemistry.org Similarly, copper-catalyzed syntheses of N-aryl sulfoximines with aryl diazonium salts are also suggested to proceed through a radical pathway. rwth-aachen.de
N-Alkylation and N-Arylation Chemistry
Beyond cross-coupling reactions, a variety of other methods have been developed for the N-alkylation and N-arylation of sulfoximines.
N-Alkylation: The direct N-alkylation of sulfoximines can be achieved using various alkylating agents. For instance, iron-catalyzed cross-coupling reactions with diarylmethanes have been developed for the synthesis of N-alkylated sulfoximines. rwth-aachen.de Copper-catalyzed three-component (A3) coupling reactions involving sulfoximines, aldehydes, and alkynes provide a route to N-propargylsulfoximines. rwth-aachen.de
N-Arylation: In addition to metal-catalyzed methods, metal-free approaches for N-arylation exist. One such method involves the use of aryne intermediates, which can react with N-H sulfoximines to form N-aryl derivatives under mild conditions. rwth-aachen.de Dual nickel photocatalysis has also emerged as a powerful strategy for the N-arylation of N-H sulfoximines with aryl bromides, demonstrating high functional group tolerance. organic-chemistry.org
C-H Functionalization Directed by the Sulfoximine Moiety
The sulfoximine group can act as a powerful directing group in transition-metal-catalyzed C-H functionalization reactions. This strategy allows for the selective modification of C-H bonds at specific positions within the molecule, primarily at the ortho-position of an S-aryl substituent.
Ortho-C-H Activation in S-Aryl Sulfoximines
The nitrogen and oxygen atoms of the sulfoximine moiety can coordinate to a metal center, facilitating the activation of a nearby C-H bond through the formation of a stable cyclometalated intermediate. This chelation-assisted strategy typically leads to exclusive ortho-functionalization.
Rhodium-Catalyzed C-H Activation: Rhodium catalysts have been extensively used for the C-H activation of S-aryl sulfoximines. For example, the Rh(III)-catalyzed [4+2] annulation of S-aryl sulfoximines with vinylene carbonate leads to the synthesis of 1,2-benzothiazines. nih.gov The proposed mechanism involves the coordination of the rhodium catalyst to the sulfoximine nitrogen, followed by a carboxylate-assisted metalation-deprotonation (CMD) process to activate the ortho-C-H bond, forming a five-membered rhodacycle intermediate. nih.gov This intermediate then undergoes further reaction with the coupling partner.
Ruthenium-Catalyzed C-H Activation: Ruthenium(II) catalysts are also effective for sulfoximine-directed C-H functionalization. For instance, a Ru(II)-catalyzed one-pot asymmetric multiple C-H functionalization has been developed, where a chiral sulfoximine acts as a directing group to construct complex heterocyclic systems with high enantioselectivity. chemrxiv.org
The table below summarizes key aspects of ortho-C-H activation in S-aryl sulfoximines.
| Metal Catalyst | Coupling Partner | Product Type | Mechanistic Feature | Reference |
| Rh(III) | Vinylene Carbonate | 1,2-Benzothiazine | Carboxylate-Assisted Metalation-Deprotonation (CMD) | nih.gov |
| Rh(III) | Iodonium Ylides | Polycyclic 1,2-Benzothiazines | C-H and N-H bond functionalization | rsc.org |
| Ru(II) | Alkynes, Alkenes, Isocyanates | Fused Heterocycles | Asymmetric Intramolecular Hydroarylation | chemrxiv.org |
| Pd(II) | Arynes | Dibenzothiazines | C-H bond cleavage at the ortho position | researchgate.net |
Remote C-H Functionalization Strategies
While the sulfoximine moiety is a strong ortho-directing group, achieving C-H functionalization at remote positions (meta and para) presents a significant challenge. The inherent preference for the formation of a stable five- or six-membered metallacycle during C-H activation makes it difficult to direct the functionalization to more distant C-H bonds.
Current research on remote C-H functionalization often relies on the use of specifically designed directing groups that are long and flexible enough to reach and activate distal C-H bonds. nih.gov However, the application of such strategies where the sulfoximine itself acts as the directing group for remote functionalization is not well-established in the scientific literature. The rigidity of the S-N bond and the geometry of the sulfoximine group favor the formation of ortho-metallacycles.
Overcoming this inherent ortho-selectivity would likely require the development of novel catalytic systems or the design of S-aryl sulfoximines with specific steric or electronic properties that disfavor ortho-C-H activation and promote interaction with remote C-H bonds. As of now, this remains a developing area of research, and specific, reliable strategies for sulfoximine-directed remote C-H functionalization have yet to be extensively reported. The exploration of new ligands or catalytic systems that can override the intrinsic directing ability of the sulfoximine group will be crucial for advancing this field. nih.gov
Intramolecular Cyclization and Cyclic Sulfoximine Formation
The synthesis of cyclic sulfoximines through intramolecular cyclization of acyclic precursors is a powerful strategy for the construction of novel heterocyclic scaffolds. While specific examples detailing the intramolecular cyclization of this compound derivatives are not extensively documented in readily available literature, the general principles can be illustrated through analogous systems. One prominent method involves the acid-catalyzed hydrolysis of N-cyano sulfoximines followed by intramolecular cyclocondensation.
This transformation is believed to proceed through the in-situ generation of an NH-sulfoximine from the corresponding N-cyano derivative under acidic conditions. The free N-H group can then undergo an intramolecular nucleophilic attack on a suitably positioned electrophilic site within the molecule to forge the new heterocyclic ring. For instance, in the synthesis of thiadiazine 1-oxides, the hydrolysis of a 2-N-cyano-sulfonimidoyl amide generates an N-urea sulfoximine intermediate, which further hydrolyzes to the NH-sulfoximine. nih.govacs.org This intermediate then undergoes intramolecular cyclocondensation to yield the final cyclic product. nih.govacs.org
A proposed mechanism for such a cyclization is outlined below:
Protonation and Hydrolysis of the N-cyano Group: The reaction is initiated by the protonation of the nitrogen atom of the cyano group, followed by nucleophilic attack by water. This leads to the formation of an N-urea sulfoximine intermediate.
Further Hydrolysis: The N-urea intermediate undergoes subsequent hydrolysis to release the free NH-sulfoximine.
Intramolecular Cyclocondensation: The lone pair of the NH-sulfoximine nitrogen acts as a nucleophile, attacking an intramolecular electrophilic center (e.g., a carbonyl group of an amide) to form a tetrahedral intermediate.
Dehydration: Subsequent elimination of a water molecule results in the formation of the stable cyclic sulfoximine.
Control experiments have demonstrated that the intramolecular cyclization proceeds via the formation of the NH-sulfoximine. nih.gov The reaction conditions for these cyclizations can be tailored, with acid catalysis being a common approach.
| Starting Material Type | Reaction Conditions | Intermediate | Cyclic Product |
| N-Cyano-2-sulfonimidoyl benzamides | Aqueous H₂SO₄, Heat | NH-sulfoximine | Thiadiazine 1-oxide |
Transformations Involving the Sulfur Stereocenter
The stereogenic nature of the sulfur atom in this compound is a key feature that influences its reactivity and allows for its application in stereoselective synthesis. Transformations that directly involve this stereocenter can lead to the formation of new stereogenic centers or the transfer of chirality.
Rearrangement Reactions of Sulfoximine Derivatives
Rearrangement reactions of sulfoximine derivatives provide a pathway to structurally diverse molecules, often with a high degree of stereochemical control. While specific examples involving this compound are scarce, the principles of such rearrangements are well-established for other sulfoximines, particularly allylic derivatives. These reactions often involve the migration of a group to or from the sulfur atom, with the stereochemistry at the sulfur center directing the outcome of the reaction.
A notable example is the palladium(0)-catalyzed rearrangement of allylic sulfoximines to allylic sulfinamides. This transformation is believed to proceed through an oxidative addition of the sulfoximine to the palladium(0) catalyst, followed by a reductive elimination that leads to the rearranged product. The stereochemistry of the starting sulfoximine can influence the stereochemistry of the product.
The diastereoselective reactions of lithiated sulfoximines with various electrophiles also represent a form of transformation at a center adjacent to the sulfur stereocenter, where the chirality at sulfur dictates the stereochemical outcome of the C-C bond formation. tandfonline.comtandfonline.com Although not a direct rearrangement of the sulfur core itself, these reactions highlight the influence of the sulfur stereocenter on the molecule's reactivity.
Reactions via Sulfinyl Nitrene Intermediates
The involvement of sulfinyl nitrene intermediates in the chemistry of sulfoximines is primarily in their synthesis rather than their subsequent reactions. Sulfinyl nitrenes (R-S(O)N) are highly reactive species that can be generated from various precursors and trapped by nucleophiles to form sulfoximines. nih.govresearchgate.netwikipedia.orgorganic-chemistry.org A unified, one-pot approach to synthesize a diverse range of sulfoximines, including S,S-dialkyl derivatives, exploits the high electrophilicity of sulfinyl nitrenes. nih.gov
The general scheme for the formation of a sulfoximine via a sulfinyl nitrene intermediate is as follows:
Generation of Sulfinyl Nitrene: A suitable precursor, such as a sulfinylhydroxylamine (R-O-N=S=O), is treated to induce the fragmentation of the N-O bond, generating the sulfinyl nitrene. nih.gov
Nucleophilic Attack: The highly electrophilic sulfur atom of the sulfinyl nitrene is then attacked by a carbon nucleophile (e.g., an organometallic reagent) or a nitrogen nucleophile. nih.govresearchgate.netorganic-chemistry.org
This methodology allows for the rapid construction of the sulfoximine core. For the synthesis of this compound, this would involve the reaction of a sulfinyl nitrene with an ethyl nucleophile. The reaction is often fast, proceeding within minutes. nih.govresearchgate.netorganic-chemistry.org
| Precursor | Method of Generation | Reactant | Product |
| Sulfinylhydroxylamine | N-O bond fragmentation | Organometallic Reagent (e.g., EtMgBr) | This compound |
| Sulfinyl Azide | Thermolysis or Photolysis (often explosive) | Not typically used due to instability | - |
It is important to note that the known reactions of sulfinyl nitrenes primarily proceed by electrophilic attack at the sulfur atom, which is in contrast to the reactivity of sulfonyl nitrenes that typically undergo reactions at the nitrogen atom. nih.gov
Photochemical and Electrochemical Reactivity of Sulfoximines
The photochemical and electrochemical reactivity of sulfoximines opens avenues for novel transformations and functionalizations. While the photochemistry of complex, often aromatic, sulfoximines has been explored more extensively, the fundamental principles can be applied to simpler dialkyl derivatives like this compound.
Photochemical Reactivity:
Photochemical reactions of sulfoximines can lead to the cleavage of the S-N or S-C bonds, generating reactive intermediates. For instance, the irradiation of certain N-substituted sulfoximines can lead to the formation of nitrene intermediates. The specific outcome of the photochemical reaction is highly dependent on the structure of the sulfoximine and the reaction conditions. Visible-light photoredox catalysis has emerged as a powerful tool for the N-arylation of NH-sulfoximines, proceeding through a radical-based mechanism where both the arene and the NH-sulfoximine are photo-oxidized. uni-regensburg.de However, under certain photo-irradiation conditions in the presence of strong oxidants like dioxygen, the sulfoximine moiety can be unstable and transform into the corresponding sulfone and sulfoxide (B87167). uni-regensburg.de
Electrochemical Reactivity:
Electrochemical methods offer a green and efficient way to achieve various transformations of sulfoximines. These methods can be used for both the synthesis and functionalization of sulfoximines. For example, the electrochemical S-vinylation of sulfinamides with β-bromostyrenes provides an efficient route to vinyl sulfoximines. rsc.org Furthermore, electrochemical oxidative dehydrogenative coupling reactions have been developed for the N-sulfenylation and N-phosphinylation of NH-sulfoximines. researchgate.netresearchgate.net These reactions typically involve the generation of a sulfoximine radical cation intermediate, which then reacts with the coupling partner.
| Reaction Type | Conditions | Key Intermediate | Product Type |
| Photochemical N-Arylation | Visible light, photocatalyst | Sulfoximine radical cation, Arene radical cation | N-Aryl sulfoximine |
| Electrochemical N-Sulfenylation | Electrochemical oxidation, Halide mediator | Sulfoximine radical cation | N-Sulfenyl sulfoximine |
| Electrochemical N-Phosphinylation | Electrochemical oxidation, Halide mediator | Sulfoximine radical cation | N-Phosphinyl sulfoximine |
These photochemical and electrochemical methods provide valuable alternatives to traditional chemical transformations, often proceeding under mild conditions and with high functional group tolerance.
S,s Diethyl Sulfoximine As a Versatile Synthon in Advanced Organic Synthesis
Application as Chiral Auxiliaries in Asymmetric Induction
Chiral sulfoximines, including S,S-dialkyl substituted variants like S,S-diethyl-sulfoximine, serve as effective chiral auxiliaries. acs.org In this role, the sulfoximine (B86345) moiety is temporarily incorporated into a prochiral substrate. The inherent chirality of the sulfoximine then directs the stereoselective approach of a reagent to one of the prochiral faces of the molecule. This process, known as asymmetric induction, allows for the creation of new stereocenters with a high degree of stereocontrol. acs.org
The efficacy of the sulfoximine group as a chiral auxiliary is rooted in its structural and electronic properties. The stereochemically stable sulfur center, with its defined (S) or (R) configuration, acts as a powerful stereocontrolling element. Following the desired transformation, the sulfoximine auxiliary can be cleaved from the molecule, yielding the enantioenriched product. The desymmetrization of prochiral sulfoximines, such as the enantioselective deprotonation of dimethyl sulfoximines using chiral lithium amides, provides a general route to enantioenriched dialkyl sulfoximines that can be employed in these catalytic applications. researchgate.net
Design and Efficacy of Sulfoximine-Based Ligands in Asymmetric Catalysis
Beyond their use in stoichiometric applications as chiral auxiliaries, sulfoximines are highly valuable as core structural motifs in the design of chiral ligands for asymmetric catalysis. acs.orgd-nb.info By incorporating the sulfoximine scaffold into a larger molecular framework containing donor atoms capable of coordinating to a metal center, chemists have developed a diverse array of potent ligands. These ligands form chiral coordination complexes with transition metals, creating highly effective asymmetric catalysts that can generate valuable enantioenriched products with minimal catalyst loading.
Sulfoximine-based ligands have demonstrated remarkable success in a variety of metal-catalyzed enantioselective reactions. The modular nature of sulfoximine synthesis allows for fine-tuning of the steric and electronic properties of the resulting ligands, enabling the optimization of catalytic activity and enantioselectivity for specific transformations.
While specific examples detailing this compound in hydrosilylation are not prevalent, related sulfur compounds like diethyl sulfide (B99878) have been shown to act as effective ligands for platinum-complex catalysts in the hydrosilylation of olefins, preventing catalyst agglomeration and enhancing reaction rates. researchgate.net This demonstrates the principle of using sulfur-based ligands to modulate the activity of metal catalysts in such transformations.
More directly, N-phosphorylated sulfoximines have proven to be excellent ligands in rhodium-catalyzed asymmetric hydrogenation reactions. sci-hub.se For instance, ligands derived from (S)-proline and incorporating a sulfoximidoyl fragment have been successfully applied to the hydrogenation of α,β-dehydrocarboxylic acid ester derivatives. The catalyst, generated in situ from [Rh(COD)₂]BF₄ and the sulfoximine-based ligand, can achieve high conversions and significant enantioselectivities. sci-hub.se Research has shown that a sulfoximine ligand containing a proline-derived backbone provided products with up to 84% enantiomeric excess (ee). sci-hub.se
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using a Sulfoximine-Based Ligand
| Substrate | Product | Ligand | Conversion (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | Sulfoximine 6 | >99 | 84 |
| Methyl (Z)-α-acetamido-4-nitrocinnamate | N-Acetyl-4-nitro-D-phenylalanine methyl ester | Sulfoximine 6 | >99 | 80 |
| Dimethyl itaconate | (S)-2-Methylsuccinic acid dimethyl ester | Sulfoximine 6 | >99 | 74 |
Data sourced from Tetrahedron: Asymmetry, 22(3), 373-378 (2011). sci-hub.se
The Diels-Alder reaction, a powerful tool for the construction of cyclic systems, can be influenced by sulfoximine moieties. The use of vinyl sulfoximines as dienophiles provides a route to complex cyclic structures, where the sulfoximine group can direct the stereochemical outcome of the cycloaddition. researchgate.net
In the realm of palladium-catalyzed asymmetric allylic alkylation, N-phosphorylated sulfoximine ligands have emerged as highly effective stereoselectors. sci-hub.se Phosphorus triamide-type ligands derived from (S)-glutamic acid and chiral sulfoximines have been shown to induce very high levels of enantioselectivity in the reaction of (E)-1,3-diphenylallyl acetate (B1210297) with dimethyl malonate. Enantiomeric excesses of up to 96% have been achieved, demonstrating the exceptional efficacy of these chiral ligands in controlling the stereochemistry of this carbon-carbon bond-forming reaction. sci-hub.se
Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation with Sulfoximine-Based Ligands
| Ligand | Nucleophile | Product | Conversion (%) | ee (%) |
| Phosphorus triamide 2 | Dimethyl malonate | (S)-Alkylation Product | 100 | 96 |
| Phosphorus triamide 3 | Dimethyl malonate | (S)-Alkylation Product | 100 | 95 |
| Phosphorus triamide 4 | Dimethyl malonate | (S)-Alkylation Product | 100 | 60 |
Data sourced from Tetrahedron: Asymmetry, 22(3), 373-378 (2011). Reactions performed on (E)-1,3-diphenylallyl acetate. sci-hub.se
The versatility of the sulfoximine scaffold extends beyond metal catalysis into the domain of organocatalysis. Chiral sulfoximine derivatives have been successfully employed as asymmetric organocatalysts for the first time by incorporating them into thiourea-based structures. beilstein-journals.orgnih.gov These bifunctional catalysts, which can activate substrates through hydrogen bonding, have shown good reactivity in the catalytic desymmetrization of cyclic meso-anhydrides. beilstein-journals.orgnih.gov
Furthermore, sulfoximines themselves can be substrates in organocatalytic reactions, allowing for their preparation in enantioenriched form. An efficient kinetic resolution of racemic sulfoximines has been achieved using chiral N-heterocyclic carbene (NHC) catalysts. acs.orgnih.govresearchgate.net This stereoselective amidation process allows for the separation of sulfoximine enantiomers with excellent ee values (up to 99%), providing access to both enantiomers of these valuable chiral building blocks. acs.orgnih.gov
The absolute stereochemistry of the sulfur center within a sulfoximine-based ligand is paramount to its function in asymmetric catalysis. The configuration of the ligand directly dictates the stereochemical outcome of the catalyzed reaction, determining which enantiomer of the product is formed preferentially.
This principle is clearly illustrated in palladium-catalyzed allylic substitutions. For example, N-phosphorylated ligands derived from (S)-glutamic acid consistently yield the (S)-enantiomer of the alkylated product with high enantioselectivity. sci-hub.se In contrast, when the sulfoximidoyl moiety in the ligand is achiral, the enantiomeric excess of the product drops significantly (e.g., from 96% to 60% ee), underscoring the critical role of the sulfur stereocenter in the induction of asymmetry. sci-hub.se Similarly, in rhodium-catalyzed hydrogenations, the specific structure and chirality of the sulfoximine ligand are the key factors that determine the level of enantioselectivity achieved. sci-hub.se The precise spatial arrangement of the substituents around the metal center, which is enforced by the chiral sulfoximine ligand, creates a chiral pocket that selectively favors the transition state leading to one enantiomer over the other.
Metal-Catalyzed Enantioselective Transformations
Role as Directing Groups in Transition Metal-Catalyzed C-H Activation
The sulfoximine moiety, particularly the this compound group, has emerged as a powerful directing group in transition metal-catalyzed carbon-hydrogen (C-H) activation. This strategy offers an efficient and atom-economical approach to the synthesis of complex molecular architectures by enabling the selective functionalization of otherwise inert C-H bonds. The nitrogen and oxygen atoms of the sulfoximine group can coordinate to a metal center, positioning the catalyst in close proximity to a specific C-H bond, typically at the ortho-position of an aryl ring, thereby facilitating its cleavage and subsequent functionalization. A range of transition metals, including rhodium, palladium, iridium, and ruthenium, have been successfully employed in these transformations, showcasing the versatility of the sulfoximine directing group.
Rhodium(III) catalysts, in particular, have been extensively utilized in conjunction with sulfoximine directing groups for the synthesis of various heterocyclic compounds. For instance, the Rh(III)-catalyzed [4+2] annulation of S-aryl sulfoximines with alkynes or diazo compounds provides a direct route to 1,2-benzothiazine derivatives. These reactions typically proceed with high regioselectivity and can tolerate a wide array of functional groups on both the sulfoximine substrate and the coupling partner. The use of vinylene carbonate as a coupling partner in Rh(III)-catalyzed C-H activation has also been reported to yield 1,2-benzothiazines. Furthermore, enantioselective C-H activation has been achieved using chiral Rh(III) catalysts, leading to the synthesis of enantioenriched sulfur-chiral benzothiazines.
Palladium(II) catalysis has been instrumental in achieving kinetic resolution of racemic sulfoximines through C-H activation. By employing a chiral ligand, such as a monoprotected amino acid (MPAA), the Pd(II) catalyst can selectively functionalize one enantiomer of the sulfoximine over the other via ortho-C-H olefination or arylation. This method provides access to both enantioenriched sulfoximines and their C-H functionalized products with high levels of enantioselectivity.
Iridium(III) and Ruthenium(II) catalysts have also demonstrated utility in sulfoximine-directed C-H functionalization. For example, Ir(III) catalysts have been used for the synthesis of 1,2-benzothiazines through the reaction of sulfoximines with α-diazo carbonyl compounds. Additionally, the Ir(III)-catalyzed C-H amidation of NH-sulfoximines with N-alkoxyamides has been shown to produce thiadiazine 1-oxides. Ru(II) catalysis, often in combination with chiral carboxylic acids, has been employed for the enantioselective C-H activation and annulation of sulfoximines with α-carbonyl sulfoxonium ylides, affording sulfur-stereogenic sulfoximines in high yields and enantioselectivities.
| Transition Metal | Catalyst System | Coupling Partner | Product Type | Yield (%) |
|---|---|---|---|---|
| Rhodium(III) | [CpRhCl2]2 | Alkynes | 1,2-Benzothiazines | Good to Excellent |
| Rhodium(III) | [CpRh(MeCN)3][SbF6]2 | Diazo Compounds | 1,2-Benzothiazines | Moderate to Good |
| Rhodium(III) | Rh(III) catalyst | Vinylene Carbonate | 1,2-Benzothiazines | Moderate to Good |
| Palladium(II) | Pd(OAc)2 / MPAA Ligand | Alkenes/Aryl Halides | ortho-Alkenylated/Arylated Sulfoximines (Kinetic Resolution) | Good (with high ee) |
| Iridium(III) | [CpIrCl2]2 | α-Diazo Carbonyl Compounds | 1,2-Benzothiazines | Not specified |
| Iridium(III) | Ir(III) catalyst | N*-Alkoxyamides | Thiadiazine 1-Oxides | Not specified |
| Ruthenium(II) | [Ru(p-cymene)Cl2]2 / Chiral Carboxylic Acid | α-Carbonyl Sulfoxonium Ylides | Sulfur-Stereogenic Sulfoximines | Up to 99% |
Utility as Building Blocks for Complex Molecular Architectures
Beyond their role as directing groups, sulfoximines, including this compound, are valuable building blocks for the construction of complex and biologically active molecules. This "building block approach" involves the use of pre-functionalized sulfoximines that can be incorporated into larger molecular scaffolds through various chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This strategy allows for the late-stage introduction of the sulfoximine moiety, which can impart favorable physicochemical and pharmacological properties to the target molecule.
A prominent application of the building block approach is in the synthesis of sulfoximine-containing analogues of known drugs and clinical candidates. By replacing other functional groups with a sulfoximine, medicinal chemists can fine-tune the properties of a lead compound to improve its efficacy, metabolic stability, or solubility. For example, sulfoximine building blocks have been used to synthesize analogues of the kinase inhibitors imatinib (B729), AT7519, palbociclib, and ribociclib (B560063). In these cases, the sulfoximine group often serves as a bioisostere for other functionalities like piperazine (B1678402) or aminopiperidine rings.
The synthesis of these complex molecules is often facilitated by the use of sulfoximidoyl-containing building blocks that are amenable to standard cross-coupling protocols. For instance, sulfoximidoyl-substituted aryl bromides or boronic acids (or their derivatives, such as MIDA boronates) can be prepared and subsequently used in Suzuki-Miyaura cross-coupling reactions. This allows for the modular and convergent synthesis of diverse libraries of sulfoximine-containing compounds for biological screening. The development of robust and versatile sulfoximine building blocks has significantly expanded the accessibility and utility of this functional group in drug discovery and development. Furthermore, the building block strategy has been successfully applied to the synthesis of potent inhibitors of various biological targets, such as valosine-containing protein (VCP), demonstrating its broad applicability in medicinal chemistry.
| Building Block Type | Reaction Type | Complex Molecule Synthesized | Original Functional Group Replaced |
|---|---|---|---|
| Sulfoximidoyl-containing Aryl Halide/Boronic Acid | Suzuki-Miyaura Cross-Coupling | Imatinib Analogue | N-methylpiperazine |
| Sulfoximine-containing Amine | Amide Coupling | AT7519 Analogue | 4-Aminopiperidine |
| Boc-protected Sulfoximine Building Block | Nucleophilic Aromatic Substitution | Palbociclib Analogue | Piperazine |
| Boc-protected Sulfoximine Building Block | Nucleophilic Aromatic Substitution | Ribociclib Analogue | Piperazine |
| Sulfoximidoyl MIDA Boronate | Suzuki-Miyaura Cross-Coupling | Valosine-Containing Protein (VCP) Inhibitor Analogue | Sulfonyl group |
Research into the Biological Activity and Therapeutic Potential of S,s Diethyl Sulfoximine Scaffolds
Sulfoximine (B86345) Bioisosterism in Drug Design and Optimization
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug discovery. The sulfoximine group has proven to be a highly effective bioisostere for several key functional groups, leading to improvements in potency, selectivity, and pharmacokinetic properties.
Replacement of Sulfones and Sulfonamides in Bioactive Molecules
The sulfoximine moiety is increasingly utilized as a bioisosteric replacement for sulfones and sulfonamides. This substitution can lead to enhanced drug-like properties, such as increased aqueous solubility and metabolic stability. A notable example is the development of the clinical candidate ceralasertib (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. The precursor to ceralasertib, AZ20, contained a sulfone group and exhibited an IC50 of 5 nM against ATR kinase. The replacement of the sulfone with a sulfoximine in ceralasertib maintained high potency, with an IC50 of 1 nM, while also improving aqueous solubility and eliminating time-dependent inhibition of the metabolic enzyme CYP3A4.
Table 1: Comparison of Sulfoximine-Containing Drugs and their Sulfone/Sulfonamide Analogues
| Compound | Bioisosteric Replacement | Target | Potency (IC50) | Key Advantages of Sulfoximine |
|---|---|---|---|---|
| Ceralasertib (AZD6738) | Sulfone in AZ20 replaced with sulfoximine | ATR Kinase | 1 nM | Improved aqueous solubility, elimination of CYP3A4 time-dependent inhibition. |
| AZ20 | - | ATR Kinase | 5 nM | - |
| IM-250 | Sulfonamide in Pritelivir replaced with sulfoximine | HSV-1 | 19 nM | Reduced TPSA, increased lipophilicity. |
| Pritelivir | - | HSV-1 | 20 nM | - |
Exploring Sulfoximines as Alcohol Bioisosteres
The utility of sulfoximines as bioisosteres extends beyond sulfur-containing functional groups. Due to comparable pKa values, NH sulfoximines have been investigated as replacements for alcohols. This substitution can maintain or improve biological activity while altering physicochemical properties. In the development of inverse agonists for the orphan nuclear receptor RORγ, a lead compound containing a hydrophilic hydroxymethyl group was modified by replacing the alcohol with a sulfoximine moiety. This change maintained good potency in a cellular in vitro assay and significantly reduced lipophilicity, leading to a notable improvement in lipophilic efficiency.
Table 2: Sulfoximine as an Alcohol Bioisostere in RORγ Inverse Agonists
| Compound | Functional Group | RORγ Potency (IC50) | Lipophilicity (logD pH 6.5) |
|---|---|---|---|
| Compound 30 | Alcohol | 17 nM | 5.9 |
| Compound 31 | Sulfoximine | 26 nM | 4.6 |
Mechanism-Based Enzyme Inhibition Studies Involving Sulfoximines
The unique chemical reactivity and structural features of sulfoximines make them effective mechanism-based enzyme inhibitors. They can act as transition-state analogues or form covalent bonds with key residues in the active site of an enzyme, leading to potent and often irreversible inhibition.
Inhibition of Gamma-Glutamylcysteine Synthetase and Glutathione (B108866) Metabolism
A classic example of a sulfoximine-based enzyme inhibitor is buthionine sulfoximine (BSO). BSO is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), a key enzyme in the biosynthesis of glutathione. By inhibiting this enzyme, BSO depletes intracellular glutathione levels, a critical molecule for cellular detoxification and antioxidant defense. L-Buthionine-(S,R)-sulfoximine has been shown to be an irreversible inhibitor of γ-glutamylcysteine synthetase with a Ki value of 25 µM. This inhibition of glutathione metabolism has been explored as a strategy to sensitize cancer cells to chemotherapy.
Stereoselective Inhibition of Carboxypeptidase A
Development of Kinase Inhibitors with Sulfoximine Moieties
The sulfoximine moiety has been successfully incorporated into a number of kinase inhibitors that have advanced to clinical trials. The unique hydrogen bonding capabilities and the ability to fine-tune physicochemical properties have made sulfoximines an attractive component in the design of these targeted therapies.
Several potent kinase inhibitors feature a sulfoximine scaffold, including:
Roniciclib (B612086) (BAY 1000394): A pan-cyclin-dependent kinase (CDK) inhibitor with IC50 values in the low nanomolar range against multiple CDKs, including CDK1 (7 nM), CDK2 (9 nM), and CDK4 (11 nM).
Atuveciclib (B1649299) (BAY 1143572): A potent and highly selective inhibitor of CDK9, with an IC50 of 13 nM.
Ceralasertib (AZD6738): As mentioned earlier, a highly potent ATR kinase inhibitor with an IC50 of 1 nM.
The successful development of these clinical candidates highlights the significant contribution of the sulfoximine functional group to the field of kinase inhibitor drug discovery.
Table 3: Sulfoximine-Containing Kinase Inhibitors in Development
| Inhibitor | Target Kinase(s) | Potency (IC50) |
|---|---|---|
| Roniciclib | CDK1, CDK2, CDK4 | 7 nM, 9 nM, 11 nM |
| Atuveciclib | CDK9 | 13 nM |
| Ceralasertib | ATR Kinase | 1 nM |
Modulation of Biological Pathways and Cellular Targets
The sulfoximine moiety has been integral to the development of inhibitors for various cellular targets, particularly protein kinases. Its incorporation into molecular scaffolds can significantly influence binding affinity and selectivity, thereby modulating key biological pathways involved in diseases like cancer.
One of the most prominent targets for sulfoximine-containing inhibitors is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial enzyme in the DNA damage response (DDR) pathway. researchgate.net In cancer cells, which often experience high levels of replication stress, inhibiting ATR kinase is a promising therapeutic strategy. researchgate.net Ceralasertib (AZD6738) is a clinical candidate that features a sulfoximine group, which was found to be critical for its potent and selective inhibition of ATR kinase. researchgate.netnih.gov The sulfoximine group often serves as a bioisosteric replacement for sulfone or sulfonamide groups, leading to improved properties such as increased polarity, metabolic stability, and aqueous solubility, which were key hurdles in the optimization of many clinical candidates. chemrxiv.org
Sulfoximine scaffolds are also found in potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. For example, the pan-CDK inhibitor roniciclib and the selective CDK9 inhibitor atuveciclib both incorporate a sulfoximine group. chemrxiv.org In the development of roniciclib, replacing a sulfonamide with a sulfoximine group led to significantly improved antiproliferative activity. chemrxiv.org Similarly, the development of CDK9 inhibitors like enitociclib (B605923) demonstrated that the sulfoximine moiety was crucial for achieving high potency and solubility. chemrxiv.org The sulfoximine group in these inhibitors often orients towards the exit of the ATP binding pocket, providing a vector for further chemical modification. chemrxiv.org
Beyond kinases, sulfoximines have been explored as modulators of other targets. For instance, a sulfoximine analog of Vardenafil (B611638) was shown to be a potent inhibitor of phosphodiesterase 5 (PDE5). nih.gov This demonstrates the versatility of the sulfoximine scaffold in targeting a range of enzyme classes.
Design and Synthesis of Advanced Pharmacological Scaffolds
The unique structural and electronic properties of the sulfoximine group make it an attractive component for designing sophisticated therapeutic modalities. chemrxiv.orgnih.gov The ability to functionalize the nitrogen atom of the sulfoximine provides a convenient handle for constructing complex molecules. chemrxiv.org
The strategic placement of a sulfoximine group in a molecule has proven highly effective in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). chemrxiv.orgdrughunter.comyoutube.com Both technologies require a linker to connect a target-binding ligand to another functional component (an E3 ligase binder for PROTACs or an antibody for ADCs).
In PROTAC design, the sulfoximine nitrogen can serve as an attachment point for the linker. chemrxiv.org This strategy was successfully employed to develop selective CDK9 degraders from the inhibitor atuveciclib. Since the sulfoximine group of atuveciclib is directed towards the solvent-exposed region of the ATP binding pocket, it provided an ideal site for linker attachment without disrupting binding to the target protein. chemrxiv.org The resulting PROTAC, 39 , not only retained high CDK9 inhibitory activity but also efficiently degraded the CDK9 protein in cancer cells, leading to significantly improved antiproliferative effects compared to the parent inhibitor. chemrxiv.org
| Compound | Target | Activity | IC₅₀ (MV4-11 cells) |
| Atuveciclib | CDK9 Inhibition | IC₅₀: 13.1 nM | 560 nM |
| PROTAC 39 | CDK9 Degradation | DC₅₀: 7.6 nM | 25 nM |
| This table displays the comparative activity of the CDK9 inhibitor atuveciclib and the derived PROTAC 39 , highlighting the enhanced antiproliferative activity achieved through targeted protein degradation. chemrxiv.org |
A similar design principle applies to Antibody-Drug Conjugates (ADCs). The toxophore (cytotoxic payload) can be functionalized via its sulfoximine moiety to attach a linker, which is then conjugated to an antibody. This approach was used to create a CDK9-targeting ADC, where a macrocyclic toxophore containing a sulfoximine was linked to the EGFR antibody cetuximab. chemrxiv.org This ADC demonstrated subnanomolar antiproliferative activity against cancer cells, showcasing the utility of sulfoximines in delivering potent cytotoxic agents specifically to tumor cells. chemrxiv.org
Structure-Activity Relationship (SAR) studies have been crucial in understanding how the sulfoximine moiety contributes to the biological activity of drug candidates. Replacing other functional groups with a sulfoximine is a common strategy in lead optimization. chemrxiv.org
In numerous instances, sulfoximines have been used as bioisosteres for sulfones and sulfonamides. nih.gov This substitution often leads to improved physicochemical properties and ADME (absorption, distribution, metabolism, and excretion) profiles. enamine.net For example, the transition from a primary sulfonamide to a sulfoximine was a key step in the discovery of clinical candidates like roniciclib and atuveciclib. chemrxiv.org
SAR studies have also explored the replacement of non-sulfur functional groups. In one study, an amine in the pan-CDK inhibitor AT7519 was replaced with a sulfoximine. While this led to a decrease in biochemical potency, the resulting compound still showed potent antiproliferative activity. nih.govd-nb.info
| Compound | CDK2 IC₅₀ | CDK9 IC₅₀ | A2780 Cell IC₅₀ |
| AT7519 (amine) | 96 nM | 6 nM | 131 nM |
| Analog 15 (sulfoximine) | 522 nM | 124 nM | 351 nM |
| This table compares the in vitro inhibitory and antiproliferative activity of the kinase inhibitor AT7519 and its sulfoximine analogue 15 . nih.govd-nb.info |
Another study investigated the replacement of an amine in the CDK4/6 inhibitor ribociclib (B560063) with a sulfoximine. The resulting analogue showed lower inhibitory activity but improved metabolic stability in vitro. nih.gov Conversely, when a similar amine-to-sulfoximine swap was performed on the PDE5 inhibitor vardenafil, the resulting analogue was found to be equipotent to the parent drug while showing significantly improved in vitro stability in rat hepatocytes and human liver microsomes. nih.gov These examples underscore that the impact of incorporating a sulfoximine group is context-dependent, and its benefits must be evaluated on a case-by-case basis through careful SAR investigation. nih.gov
S,s Diethyl Sulfoximine in Agrochemical Research and Development
Insecticidal Mechanisms of Action: The Case of Sulfoxaflor (B1682526) and Related Compounds
The sulfoximine (B86345) chemical class represents a significant advancement in insecticide development, primarily through the commercialization of sulfoxaflor. nih.gov This compound is a potent systemic insecticide used to control a wide variety of sap-feeding insects. nih.govresearchgate.net The insecticidal activity of sulfoxaflor and related sulfoximines stems from their unique interaction with the insect nervous system. nih.gov
Sulfoxaflor functions as a competitive modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netwikipedia.org These receptors are crucial for neurotransmission in insects. When acetylcholine, the natural neurotransmitter, binds to nAChRs, it triggers a nerve impulse. Sulfoxaflor mimics acetylcholine and binds to these receptors, but its action is distinct. wikipedia.orgpagepressjournals.org This binding leads to uncontrolled nerve impulses, resulting in muscle tremors, paralysis, and ultimately, the death of the insect. wikipedia.orgresearchgate.net
A key aspect of sulfoxaflor's efficacy is its distinct mode of action compared to other insecticides that also target nAChRs, such as neonicotinoids and nicotine. wikipedia.orgpagepressjournals.org While they all act on the same receptor type, sulfoximines bind in a different manner. nih.govpagepressjournals.org This differentiation is critical for managing insecticide resistance. nih.gov Many insect populations that have developed resistance to neonicotinoids show little to no cross-resistance to sulfoxaflor, making it a valuable tool in resistance management programs. researchgate.netnih.gov The binding affinity of sulfoxaflor is significantly stronger for insect nAChRs than for mammalian receptors, which contributes to its selective toxicity towards insects. wikipedia.orgpagepressjournals.org
| Class/Sub-group | Example Compound | Primary Mode of Action | IRAC Group | Key Differentiator |
|---|---|---|---|---|
| Sulfoximines | Sulfoxaflor | Competitive modulator of nAChRs, binding at a site distinct from neonicotinoids. wikipedia.orgpagepressjournals.org | 4C | Effective against many neonicotinoid-resistant insect populations. researchgate.netnih.gov |
| Neonicotinoids | Imidacloprid | Competitive agonist at nAChRs. | 4A | Widespread use has led to resistance in some insect species. researchgate.net |
| Nicotine | Nicotine | Agonist at nAChRs. | 4B | Natural alkaloid with a long history of use as an insecticide. |
| Butenolides | Flupyradifurone | Competitive modulator of nAChRs. pagepressjournals.org | 4D | Shares some functional similarities with other nAChR agonists but is structurally distinct. pagepressjournals.org |
Exploration of Antifungal and Herbicidal Activities
While the insecticidal properties of sulfoximines are well-established, research has expanded to investigate their potential as antifungal and herbicidal agents. The unique chemical structure of the sulfoximine moiety makes it an attractive scaffold for developing new fungicides to combat the growing issue of resistance to existing treatments. nih.gov
Recent studies have focused on synthesizing novel sulfoximine derivatives and evaluating their fungicidal activity against significant plant pathogens. nih.gov For instance, a series of new sulfoximine derivatives incorporating nitroguanidine (B56551) moieties demonstrated significant antifungal effects. Bioassays revealed that several of these compounds exhibited excellent activity against fungi such as Sclerotinia sclerotiorum, Rhizoctonia solani, Fusarium graminearum, and Pyricularia grisea. nih.gov Preliminary mechanism studies on S. sclerotiorum indicated that effective compounds caused abnormal hyphal growth, mycelial collapse, and increased cell membrane permeability. nih.gov
| Compound | EC₅₀ (μg/mL) | Reference Compound (Boscalid) EC₅₀ (μg/mL) |
|---|---|---|
| 6c4 | 1.28 | Data for Boscalid against P. grisea not specified in the source. |
| 6c5 | 1.17 | |
| 6c6 | 1.68 |
Data sourced from research on novel sulfoximine derivatives. nih.gov
The exploration of sulfoximines for herbicidal activity is a less developed area of research. While the core structure is being explored for various bioactive properties, specific, large-scale studies detailing potent herbicidal effects of simple S,S-diethyl-sulfoximine or its close derivatives are not prominent in publicly available research. The primary focus of sulfoximine chemistry in agrochemicals remains heavily concentrated on insecticide development.
Development as Key Intermediates in Agrochemical Synthesis
Beyond their direct application as active ingredients, sulfoximines are valuable as key synthetic intermediates in the creation of more complex agrochemicals and pharmaceuticals. scilit.comresearchgate.net The sulfoximine functional group provides a stable, chiral, and versatile scaffold that chemists can modify to build a wide array of bioactive molecules. scilit.com
The synthesis of the sulfoximine core itself can be achieved through several chemical pathways, often starting from readily available materials like thioethers or sulfoxides. scilit.comnih.gov Once formed, the sulfoximine can undergo various chemical transformations. This versatility allows for its incorporation into larger, more complex molecular structures, a critical aspect in the design of new active ingredients for crop protection. researchgate.net The development of new and efficient methods for synthesizing sulfoximines continues to be an active area of research, driven by their increasing importance in drug discovery and agrochemical development. nih.govscispace.com This foundational role ensures that sulfoximine chemistry will continue to be a significant platform for innovation in the agrochemical industry.
Theoretical and Computational Investigations of S,s Diethyl Sulfoximine Structure and Reactivity
Electronic Structure Calculations and Bonding Analysis of Sulfoximines
Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties. For sulfoximines, a key area of investigation has been the nature of the sulfur-centered bonding, particularly the sulfur-nitrogen bond.
The sulfur-nitrogen bond in sulfoximines is often depicted as a double bond (S=N) in simplified representations. However, theoretical studies have revealed a more complex and nuanced picture. Computational analyses, including Natural Bond Orbital (NBO) analysis and calculations of bond dissociation energies (BDEs), indicate that the S–N bond is more accurately described as a highly polarized single covalent bond with significant ionic character. researchgate.net This model suggests a formal positive charge on the sulfur atom and a negative charge on the nitrogen, rather than a true π-bond interaction. researchgate.netwikipedia.org
Ab initio molecular orbital and Density Functional Theory (DFT) calculations have shown that there is no substantial π-overlap between sulfur and nitrogen. researchgate.net The stability of the bond is attributed to a strong ionic interaction superimposed on a sigma bond. researchgate.net This understanding is crucial for predicting the reactivity of the sulfoximine (B86345) group, particularly at the nitrogen atom.
Calculations of the S-N bond dissociation energy provide a quantitative measure of its strength. While specific data for S,S-diethyl-sulfoximine is not extensively published, studies on simpler analogous sulfoximines provide valuable benchmarks.
| Compound | Calculation Level | S-N Bond Dissociation Energy (kcal/mol) |
| Sulfoximine (H₂S(O)NH) | MP2(full)/6-31+G | 51.35 researchgate.net |
| N-Methyl Sulfoximine (H₂S(O)NMe) | MP2(full)/6-31+G | 41.28 researchgate.net |
This table presents calculated S-N bond dissociation energies for parent sulfoximine and its N-methyl derivative to illustrate the typical strength of this bond.
Conformational analysis using computational methods can identify the most stable spatial arrangements (conformers) of the ethyl groups relative to the S=O and S=N bonds. These calculations help in understanding the steric environment around the functional group, which influences its interaction with other molecules and its packing in the solid state. Theoretical studies on related molecules have investigated the rotational barriers around the S-N bond, which are influenced by the electronic nature of the substituents. researchgate.netchemrxiv.org The lone pair of electrons on the imino nitrogen plays a significant role in determining the conformational preferences and the molecule's ability to act as a hydrogen bond acceptor.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for mapping out the energetic landscapes of chemical reactions. It allows for the detailed study of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that control the reaction rate and selectivity.
Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of complex chemical transformations, including those involving sulfoximines in catalytic processes. rsc.orgresearchgate.net While this compound itself is not typically used as a catalyst, the sulfoximine moiety is frequently employed as a chiral ligand or directing group in transition-metal-catalyzed reactions. rsc.org
DFT calculations can be used to:
Model Catalyst-Substrate Interactions: Determine the geometry and binding energy of the sulfoximine-containing molecule coordinating to a metal center.
Elucidate Reaction Steps: Trace the entire catalytic cycle, calculating the energies of reactants, intermediates, transition states, and products.
Validate Mechanistic Hypotheses: Compare the computed energy profiles for different proposed mechanisms to determine the most likely pathway. For instance, in palladium-catalyzed C-H functionalization reactions directed by a sulfoximine group, DFT studies can validate the proposed concerted metalation-deprotonation step, which is often crucial for stereoselectivity. rsc.orgresearchgate.net
One of the most powerful applications of computational modeling is the prediction of reaction outcomes. For reactions involving molecules with multiple potential reaction sites or that can produce different stereoisomers, DFT calculations can predict the regioselectivity and stereoselectivity. bohrium.comnih.gov
This is achieved by calculating the activation energies for all possible competing reaction pathways. The pathway with the lowest activation energy barrier is predicted to be the major one, leading to the predominant regio- or stereoisomer. nih.gov For example, in the functionalization of an aryl sulfoximine, DFT can be used to compare the energy barriers for reaction at different positions on the aromatic ring, thereby predicting the regioselectivity. rsc.orgresearchgate.net Similarly, in asymmetric catalysis using chiral sulfoximine ligands, computational models can explain and predict the observed enantioselectivity by comparing the transition state energies leading to the different enantiomeric products. nih.gov
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. github.ionih.gov This technique is particularly valuable in medicinal chemistry and biochemistry for understanding how a potential drug molecule (a ligand) interacts with its biological target, such as a protein or nucleic acid. mdpi.com
Although this compound is a simple chemical compound, the sulfoximine functional group is of growing interest in drug discovery. bohrium.com MD simulations can be employed to study more complex, drug-like molecules containing the sulfoximine moiety. In this context, MD simulations provide dynamic insights into:
Binding Processes: Simulating how a ligand approaches and binds to the active site of a target protein. nih.gov
Conformational Changes: Observing how the protein and/or the ligand change their shape upon binding to achieve an optimal fit. mdpi.com
Binding Stability: Assessing the stability of the ligand-target complex over time by analyzing intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.gov
Free Energy of Binding: Using advanced MD methods to calculate the binding affinity, which is a crucial parameter in drug design.
These simulations provide an atomistic-level view of the interactions that govern molecular recognition, helping to explain the mechanism of action and guiding the design of new, more potent therapeutic agents. github.io
In Silico Screening and Drug Design for Sulfoximine-Based Compounds
The integration of computational methods, or in silico screening, has become an indispensable component of modern drug discovery. nih.govwuxibiology.com These techniques allow for the rapid and cost-effective evaluation of vast chemical libraries to identify promising lead candidates, thereby streamlining the research and development pipeline. nih.govwuxibiology.com For sulfoximine-based compounds, in silico approaches are particularly valuable for exploring the chemical space around this unique functional group and for predicting the potential impact of its incorporation into bioactive molecules.
Virtual screening of extensive chemical databases, which can contain millions to billions of compounds, is a primary application of in silico drug design. nih.govwuxibiology.comnih.gov This process typically involves docking simulations where virtual molecules are computationally fitted into the three-dimensional structure of a biological target. nih.gov The goal is to identify compounds that exhibit favorable binding energies and complementary interactions with the target's active site. nih.gov For sulfoximine-containing libraries, virtual screening can help prioritize which derivatives to synthesize and test experimentally, saving considerable time and resources.
A key aspect of drug design is the establishment of a quantitative structure-activity relationship (QSAR), which seeks to correlate the chemical properties of a series of compounds with their biological activities. nih.govresearchgate.net In a study on the sulfoximine-based insecticide sulfoxaflor (B1682526) and its analogues, a QSAR analysis revealed that the biological activity against green peach aphids was significantly correlated with two molecular descriptors: molecular volume and molar refractivity. nih.gov This model helps to explain the observed decrease in potency with bulkier substituents at either end of the sulfoximine moiety. nih.gov Such predictive models are instrumental in guiding the design of new analogues with potentially improved potency.
The unique stereochemical and electronic properties of the sulfoximine group—its tetrahedral geometry, chirality at the sulfur atom, and its ability to act as both a hydrogen bond donor and acceptor—present exciting opportunities for drug designers. researchgate.netbohrium.com Computational modeling can be employed to explore how these features can be best exploited to enhance binding affinity and selectivity for a given biological target.
Furthermore, in silico methods are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. The introduction of a sulfoximine group can significantly alter the physicochemical profile of a molecule, impacting characteristics such as solubility, lipophilicity, and metabolic stability. bohrium.comdrughunter.com For instance, the replacement of an amine with a sulfoximine in analogues of the PDE5 inhibitor vardenafil (B611638) led to increased metabolic stability in rat hepatocytes but also resulted in poor permeability. chemrxiv.org Similarly, a sulfoximine analogue of the cancer drug imatinib (B729) showed a trend towards improved metabolic stability. nih.govd-nb.info These findings underscore the utility of computational tools in forecasting the pharmacokinetic behavior of sulfoximine-based compounds early in the drug discovery process.
The following tables present comparative in vitro data for several marketed drugs and their sulfoximine analogues, illustrating the kinds of detailed research findings that inform in silico drug design efforts.
Table 1: Comparison of in vitro properties of Imatinib and its sulfoximine analogue
| Compound | Aqueous Solubility (mg/L) | logD (pH 7.5) | Predicted Blood Clearance (CLb) in rat hepatocytes (L/h/kg) |
|---|---|---|---|
| Imatinib | 112 | 1.9 | 2.3 |
| Sulfoximine Analogue | 54 | 2.0 | 1.9 |
Data sourced from Sirvent, J. A., & Lücking, U. (2017). researchgate.netnih.govd-nb.info
Table 2: Comparison of in vitro properties of Palbociclib and its sulfoximine analogue
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Antiproliferative IC50 (MOLM-13 cells) (nM) | Permeability (Papp A→B) (nm/s) | Efflux Ratio |
|---|---|---|---|---|---|
| Palbociclib | 11 | 15 | 41 | 70 | 2.6 |
| Sulfoximine Analogue | 41 | 48 | 128 | 25 | 9.1 |
Data sourced from Sirvent, J. A., & Lücking, U. (2017). researchgate.netnih.govd-nb.info
Table 3: Comparison of in vitro properties of Vardenafil and its sulfoximine analogue
| Compound | PDE5 IC50 (nM) | Aqueous Solubility (mg/L) | logD | Predicted Blood Clearance (CLb) in rat hepatocytes (L/h/kg) | Permeability (Papp A→B) (nm/s) | Efflux Ratio |
|---|---|---|---|---|---|---|
| Vardenafil | 0.029 | 220 | 2.6 | 3.0 | 206 | 0.87 |
| Sulfoximine Analogue | 0.025 | 52 | 2.0 | 2.1 | 0.7 | 288 |
Data sourced from Lücking, U. (2023). chemrxiv.org
While specific in silico screening and drug design studies focused solely on this compound are not extensively documented in the reviewed literature, the principles and methodologies applied to the broader class of sulfoximine-based compounds are directly applicable. Computational chemists can leverage these approaches to design and evaluate novel this compound derivatives for a wide range of therapeutic targets.
Advanced Analytical and Spectroscopic Characterization Techniques for S,s Diethyl Sulfoximine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of S,S-diethyl-sulfoximine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.
In the ¹H NMR spectrum of this compound, the ethyl groups exhibit characteristic signals. The methylene (B1212753) protons (-CH2-) adjacent to the chiral sulfur atom are diastereotopic, meaning they are chemically non-equivalent. Consequently, they are expected to appear as a complex multiplet, often an AB quartet of quartets, due to coupling with each other and with the neighboring methyl protons. The terminal methyl protons (-CH3) would appear as a triplet due to coupling with the adjacent methylene protons. The proton on the nitrogen atom (N-H) typically presents as a broad singlet, and its chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum provides further structural confirmation. It would display two distinct signals for the two carbon atoms of the ethyl groups. The methylene carbon, being directly attached to the electron-withdrawing sulfoximine (B86345) group, would resonate at a higher chemical shift (further downfield) compared to the methyl carbon.
Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule. For stereochemical assignment, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which will exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity.
Table 1: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃ (Note: This data is illustrative and represents expected values.)
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| S-CH₂-CH₃ | 3.10 - 3.30 | m | - | 45.2 |
| S-CH₂-CH₃ | 1.45 | t | 7.4 | 6.8 |
| N-H | 2.50 | br s | - | - |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), can provide a highly accurate mass measurement of the molecular ion ([M+H]⁺). This allows for the unambiguous determination of the molecular formula (C₄H₁₁NOS).
Electron ionization (EI) mass spectrometry, a harder ionization technique, leads to characteristic fragmentation of the molecule. The fragmentation pattern provides a fingerprint that can be used for identification and structural confirmation. Common fragmentation pathways for dialkyl sulfoximines include the loss of an ethyl radical to form a stable cation, and cleavage of the sulfur-nitrogen bond.
Table 2: Expected Mass Spectrometry Data for this compound (Note: This data is illustrative and represents expected values.)
| Technique | Ion | m/z (calculated) | m/z (observed) | Interpretation |
| HRMS (ESI) | [M+H]⁺ | 122.0634 | 122.0631 | Molecular Formula: C₄H₁₂NOS⁺ |
| MS (EI) | [M]⁺˙ | 121 | 121 | Molecular Ion |
| MS (EI) | [M-CH₂CH₃]⁺ | 92 | 92 | Loss of an ethyl radical |
| MS (EI) | [M-NH]⁺˙ | 106 | 106 | Loss of the imino group |
| MS (EI) | [CH₃CH₂S=O]⁺ | 77 | 77 | Cleavage of S-N and S-C bonds |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of all atoms in the crystal lattice.
This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. For a chiral molecule like this compound, X-ray crystallography on a single enantiomer or a salt with a chiral counter-ion can be used to determine its absolute configuration (the actual spatial arrangement of its atoms). This is typically achieved through the analysis of anomalous dispersion effects.
Table 3: Representative Crystallographic Data for a Simple Acyclic Sulfoximine (Note: This data is representative and illustrates the type of information obtained from X-ray crystallography.)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| S=O Bond Length | ~1.45 Å |
| S=N Bond Length | ~1.53 Å |
| C-S-C Bond Angle | ~100° |
| O=S=N Bond Angle | ~115° |
Advanced Chromatographic Methods for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it is often necessary to determine the enantiomeric excess (e.e.) of a sample, which is a measure of its enantiomeric purity. Advanced chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most common methods for this purpose.
These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound. This differential interaction leads to a separation of the enantiomers as they pass through the chromatographic column, resulting in two distinct peaks in the chromatogram. The relative area of these peaks is directly proportional to the concentration of each enantiomer, allowing for the precise calculation of the enantiomeric excess.
The choice of the chiral stationary phase and the chromatographic conditions (mobile phase composition, flow rate, and temperature) are critical for achieving good separation. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including sulfoximines.
Calculation of Enantiomeric Excess (e.e.): The enantiomeric excess is calculated from the peak areas of the two enantiomers (A₁ and A₂) in the chromatogram using the following formula:
e.e. (%) = [ (A₁ - A₂) / (A₁ + A₂) ] x 100
where A₁ is the area of the major enantiomer peak and A₂ is the area of the minor enantiomer peak.
Future Research Directions and Translational Opportunities for S,s Diethyl Sulfoximine Chemistry
Innovations in Asymmetric Synthesis and Catalyst Design
A primary barrier to the widespread use of chiral sulfoximines like S,S-diethyl-sulfoximine has been synthetic accessibility. Future research will critically focus on developing more efficient, selective, and versatile catalytic methods for their asymmetric synthesis.
Conventional methods often rely on the stereospecific imidation or oxidation of pre-existing chiral sulfoxides or sulfilimines. However, these approaches are limited by the availability of the chiral precursors. A significant area of innovation lies in the direct, catalyst-controlled enantioselective synthesis from achiral starting materials. Rhodium(II)-catalyzed enantioselective S-alkylation of sulfenamides with diazo compounds represents a promising frontier, enabling the construction of enantioenriched sulfilimines that can be readily oxidized to the corresponding sulfoximines. This strategy allows for high yields and excellent enantioselectivity, offering a modular route to compounds like this compound.
Another innovative approach involves the development of novel chiral reagents. For instance, enantiopure bifunctional S(VI) transfer reagents have been designed to deliver the sulfonimidoyl group with high stereocontrol. These reagents function as chiral templates, enabling the rapid asymmetric synthesis of a wide array of sulfoximines with excellent enantiomeric excess. Future catalyst design will likely focus on:
Earth-Abundant Metal Catalysts: Moving beyond precious metals like rhodium to develop catalysts based on copper, iron, or cobalt for C-H functionalization and cyclization reactions to build complex sulfoximine-containing structures.
Ligand Development: Designing new chiral ligands that can precisely control the stereochemistry at the sulfur center during catalytic nitrene or carbene transfer reactions.
Biocatalysis: Exploring enzymatic routes, which could offer unparalleled selectivity and operate under mild, environmentally friendly conditions.
| Catalyst System | Reaction Type | Key Advantages | Reference(s) |
| Dirhodium(II) Tetracarboxylates | S-Alkylation of Sulfenamides | High yields, excellent enantioselectivity, compatible with diverse functional groups. | |
| Chiral Bifunctional S(VI) Reagents | Sulfonimidoyl Transfer | Modular, rapid synthesis of diverse sulfoximines, excellent enantiopurity. | |
| Copper/Chiral Ligand | C-H Borylation | Potential for direct functionalization of prochiral sulfoximines. | |
| Cobalt(III)/Chiral Carboxylic Acid | C-H Amidation | Access to complex heterocyclic sulfoximine (B86345) structures with high enantioselectivity. |
Expanding the Scope of Bioactive Applications in Challenging Disease Areas
The sulfoximine moiety is increasingly recognized as a valuable pharmacophore in drug discovery. nih.gov It serves as a bioisostere for sulfone and sulfonamide groups, offering a unique three-dimensional structure and physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor. enamine.net This has led to the development of several clinical candidates for challenging diseases. nih.gov
Future research on this compound and its derivatives could target:
Oncology: The success of sulfoximine-containing kinase inhibitors like BAY 1143572 (a P-TEFb inhibitor) and ceralasertib (AZD6738, an ATR inhibitor) highlights the potential of this functional group in cancer therapy. nih.gov The chiral sulfur center can provide specific interactions within ATP binding pockets, potentially leading to improved potency and selectivity.
Neurodegenerative Diseases: The structural rigidity and polarity of the sulfoximine group could be exploited to design blood-brain barrier-penetrant molecules targeting proteins implicated in Alzheimer's or Parkinson's disease. For example, sulfoximine analogs of AstraZeneca's begacestat (B1667913) were investigated for Alzheimer's.
Infectious Diseases: The unique properties of sulfoximines could be leveraged to develop novel antiviral or antibacterial agents. The antiviral compound IM-250, for instance, incorporates a sulfoximine moiety.
The N-H bond of the sulfoximine group provides an additional vector for modification, allowing for the attachment of linkers for applications in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), further expanding their therapeutic potential. researchgate.netchemrxiv.org
| Compound Class/Example | Disease Area | Rationale for Sulfoximine Inclusion | Reference(s) |
| Kinase Inhibitors (e.g., Ceralasertib) | Oncology | Bioisostere for sulfone/sulfonamide; provides key H-bonding interactions and 3D structure. | nih.govchemrxiv.org |
| RORγ Inverse Agonists | Autoimmune Diseases | Replaces other functional groups to modulate properties like metabolic stability for topical applications. | |
| PROTACs | Oncology | The sulfoximine NH group serves as an attachment point for linkers to E3 ligase binding moieties. | |
| Antivirals (e.g., IM-250) | Infectious Diseases | The unique stereoelectronic properties contribute to target binding and favorable pharmacokinetics. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The vastness of chemical space requires advanced computational tools to navigate efficiently. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel sulfoximine-containing compounds. nih.govmdpi.com
Future applications of AI in this compound chemistry include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties (e.g., solubility, metabolic stability), bioactivity, and toxicity of novel sulfoximine derivatives. nih.govmdpi.comactascientific.com This allows for the in silico screening of virtual libraries, prioritizing candidates for synthesis and reducing experimental costs. actascientific.com
De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties built around a core scaffold like this compound. actascientific.com These models can learn the underlying chemical rules and generate structures optimized for specific biological targets.
Catalyst and Reaction Optimization: AI can be used to predict the outcomes of chemical reactions, helping to identify optimal catalysts, ligands, and conditions for the asymmetric synthesis of specific sulfoximines. nih.gov This accelerates the development of efficient synthetic routes.
Protein Structure Prediction: AI tools like AlphaFold can predict the three-dimensional structures of target proteins, enabling structure-based drug design where sulfoximine derivatives can be precisely docked to predict binding affinity and guide structural modifications. nih.govnih.gov
Scalable and Sustainable Manufacturing Processes for Industrial Relevance
For any chemical innovation to have a real-world impact, it must be manufacturable on a large scale in a safe, cost-effective, and environmentally responsible manner. chemrxiv.org Future research will emphasize the development of scalable and sustainable processes for producing this compound and related compounds.
Key areas of focus include:
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the ability to scale up production by simply running the reactor for longer periods. researchgate.netmdpi.comnih.gov Flow processes have been successfully developed for the synthesis of NH-sulfoximines from sulfides or sulfoxides, often reducing the required equivalents of reagents and improving convenience. researchgate.netmdpi.com Electrochemical flow synthesis has also emerged as a powerful, electrolyte-free method for producing sulfoximines. nih.govacs.org
Green Chemistry Principles: The application of green chemistry is essential for sustainable manufacturing. mdpi.comrsc.org This involves using less hazardous solvents, developing solvent-free mechanochemical methods, minimizing waste, and improving atom economy. mdpi.comrsc.org For sulfoximine synthesis, this could mean replacing hazardous reagents with greener alternatives and designing processes that reduce the number of purification steps required. researchgate.net
Process Intensification: Combining multiple reaction steps into a single, continuous operation (telescoping) can dramatically improve efficiency and reduce waste. rsc.org Developing one-pot methods for the synthesis of sulfoximines from simple starting materials is a key goal for achieving industrial relevance. nih.gov
These advancements will be crucial for moving sulfoximine-based compounds from academic curiosities to commercially viable products in pharmaceuticals and other industries. dur.ac.ukrsc.org
Q & A
What synthetic methodologies are most effective for preparing S,S-diethyl-sulfoximine, and how can reaction conditions be optimized?
Basic Research Focus
this compound is typically synthesized via sulfoxidation followed by imination. A common approach involves reacting diethyl sulfide with oxidizing agents (e.g., H₂O₂) to form the sulfoxide intermediate, which is then treated with an aminating reagent (e.g., NaN₃ or NH₃) under controlled pH and temperature. Optimization includes adjusting solvent polarity (acetonitrile or DCM), reaction time, and stoichiometric ratios to maximize yield and purity. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical for confirming structural integrity .
How can mechanistic insights into this compound’s role in asymmetric catalysis be elucidated?
Advanced Research Focus
To study catalytic mechanisms, researchers employ kinetic isotope effects (KIE), stereochemical probes, and computational modeling (DFT calculations). For example, copper complexes of sulfoximine ligands have been shown to facilitate 1,4-additions in enantioselective reactions. X-ray crystallography of intermediate metal complexes (e.g., Cu(OTf)₂ adducts) provides structural evidence for active-site geometry and bonding interactions . Reaction progress monitoring via in situ IR or NMR spectroscopy helps identify rate-determining steps .
What analytical techniques are recommended to resolve contradictions in spectroscopic data for this compound derivatives?
Data Analysis Focus
Discrepancies in NMR or mass spectra often arise from impurities or stereochemical variations. Multi-dimensional NMR (e.g., HSQC, NOESY) can distinguish diastereomers, while tandem MS/MS clarifies fragmentation patterns. Cross-validation with independent synthetic batches and referencing databases like NIST Chemistry WebBook ensures consistency. For unresolved conflicts, collaborative verification with specialized labs is advised .
How should researchers address inconsistencies in catalytic efficiency reported across studies using this compound ligands?
Data Contradiction Focus
Systematic meta-analysis of reaction parameters (temperature, solvent, substrate scope) is essential. Comparative studies under standardized conditions (e.g., TOF/TON calculations) can isolate variables like ligand purity or metal-ligand ratios. Peer-reviewed reproducibility frameworks, as outlined in , emphasize transparency in reporting experimental details to mitigate bias .
What strategies ensure comprehensive literature reviews for identifying knowledge gaps in sulfoximine chemistry?
Methodological Focus
Use structured keyword combinations (e.g., “this compound synthesis,” “sulfoximine catalysis”) across databases like SciFinder, PubMed, and Web of Science. Leverage citation mapping tools to track seminal papers and recent reviews. Avoid non-peer-reviewed sources (e.g., ) and prioritize journals with high impact factors in organometallic chemistry .
What safety protocols are critical when handling this compound in laboratory settings?
Safety and Compliance Focus
Work must be conducted in fume hoods with <100 mL quantities per reaction (larger scales require PI approval). Personnel must review SDS sheets for toxicity data (e.g., Sigma-Aldrich SDS) and demonstrate competency in hazard response (e.g., spill management, emergency eyewash use). Regular PPE audits and adherence to lab-specific SOPs are mandatory .
How can computational modeling enhance the design of this compound-based catalysts?
Advanced Methodological Focus
Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO/LUMO levels) and transition-state geometries. Molecular docking studies with enzyme active sites (e.g., cytochrome P450) guide ligand modifications for improved enantioselectivity. Open-source tools like ORCA or Gaussian, paired with experimental validation, bridge theoretical and practical outcomes .
What frameworks are recommended for managing and sharing research data on this compound?
Data Management Focus
Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with standardized metadata (e.g., Dublin Core). Use repositories like Zenodo or institutional databases for deposition. Predefine naming conventions (e.g., “CompoundID_ReactionCondition_Date”) and document workflows in electronic lab notebooks (ELNs) to ensure reproducibility .
How should experimental designs control variables when studying this compound’s reactivity?
Experimental Design Focus
Employ factorial design (DoE) to assess interactions between variables (temperature, solvent, catalyst loading). Negative controls (e.g., ligand-free reactions) and internal standards (e.g., deuterated analogs) isolate specific effects. Pilot studies with minimal replicates reduce resource waste before full-scale experiments .
What emerging applications of this compound in photoredox catalysis warrant further exploration?
Advanced Application Focus
Preliminary studies suggest utility in C–H functionalization under visible-light irradiation. Investigate ligand-metal charge-transfer (LMCT) mechanisms using transient absorption spectroscopy. Collaborate with photophysics labs to correlate excited-state lifetimes with catalytic efficiency. Publish findings in interdisciplinary journals (e.g., ACS Catalysis) to bridge chemistry subfields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
